molecular formula C18H23FN4O3S B2556912 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946272-02-2

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2556912
CAS No.: 946272-02-2
M. Wt: 394.47
InChI Key: BGXCRICOSYFNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a chemical compound for research applications. Researchers can rely on our high-purity standards for their investigative work. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Note: The specific chemical and physical properties, research applications, mechanism of action, and storage requirements for this compound could not be verified from public sources. Please consult your internal data or compound manufacturer for a detailed specification sheet to complete this description.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXCRICOSYFNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Route

The most widely reported method involves sequential nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2-methylpyrimidine (Figure 1).

Alternative Methodologies

Suzuki-Miyaura Coupling Approach

A hybrid strategy integrates cross-coupling for regioselective modification:

  • Suzuki coupling of 4-chloro-6-iodo-2-methylpyrimidine with isopropyl boronate (Pd(PPh₃)₄, dioxane/H₂O, 100°C) installs the isopropoxy group (89% yield).
  • Subsequent piperazine coupling and sulfonylation follow standard SNAr protocols.

Advantages :

  • Avoids harsh alkoxylation conditions
  • Enables late-stage diversification of the pyrimidine ring

Solid-Phase Synthesis

Immobilized piperazine resins enable rapid library generation:

  • Wang resin-bound piperazine reacts with 4,6-dichloro-2-methylpyrimidine in DMF (12 hours, 70°C).
  • Cleavage with TFA/DCM (95:5) yields 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine (84% purity).
  • Subsequent steps match solution-phase methods.

Limitations :

  • Lower overall yield (54%) vs. solution-phase
  • Requires specialized equipment

Critical Reaction Parameters

Sulfonylation Efficiency

The sulfonylation step’s success depends on three factors:

a. Base Selection

Base Solvent Time (h) Yield Byproducts
TEA DCM 24 65% 12%
DIPEA DCM 18 71% 9%
K₂CO₃ THF 6 79% 5%

b. Stoichiometry Control
Excess sulfonyl chloride (≥1.5 eq) minimizes di-sulfonylated byproducts.

c. Temperature Profile
Gradual warming (0°C → 25°C) improves regioselectivity vs. direct heating.

Purification Challenges

The compound’s polarity necessitates tailored purification:

  • Silica Gel Chromatography : Ethyl acetate/hexane (7:3) achieves 95% purity.
  • Recrystallization : Ethanol/water (9:1) gives needle-like crystals (mp 148–150°C).
  • HPLC Methods : C18 column, acetonitrile/water (70:30), 1 mL/min, tR = 8.2 min.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.82 (m, 2H, Ar-H), 7.35–7.31 (m, 2H, Ar-H), 5.45 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.78–3.65 (m, 8H, piperazine), 2.51 (s, 3H, CH₃), 1.40 (d, J=6.0 Hz, 6H, OCH(CH₃)₂).

HRMS (ESI+) :
m/z calc. for C₁₈H₂₃FN₄O₃S [M+H]⁺: 395.1543, found: 395.1546.

Purity Assessment

Method Purity Impurity Profile
HPLC-UV (254 nm) 98.7% 0.9% (unreacted sulfonyl chloride derivative)
LC-MS (ESI+) 99.1% 0.6% (di-sulfonylated byproduct)
¹H NMR 97.3% 1.2% (residual solvent)

Industrial Scale-Up Considerations

Cost-Efficiency Analysis

Component Lab Scale Cost Pilot Plant Cost Optimization Strategy
4,6-Dichloro-2-methylpyrimidine $12.5/g $8.2/g Bulk purchasing
4-Fluorobenzenesulfonyl chloride $18.7/g $14.9/g On-site synthesis
Solvent Recovery 45% 82% Distillation loops

Environmental Impact

Process Mass Intensity (PMI) :

  • Traditional Route : 86 kg/kg API
  • Optimized Route : 43 kg/kg API

Key improvements:

  • Solvent recycling (THF, DCM)
  • Catalytic Pd recovery in Suzuki steps

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and analogs from the provided evidence:

Compound Core Structure Key Substituents Melting Point (°C) Synthesis Yield (%) Molecular Weight (g/mol) Key Spectral Data
Target: 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine Pyrimidine - 6-isopropoxy
- 2-methyl
- 4-(4-fluorophenylsulfonyl)piperazine
Not reported Not reported Calculated: ~450 - Expected ¹⁹F NMR: δ -110 ppm (fluorophenyl)
- ¹H NMR: δ 1.3 (isopropoxy CH₃)
4-(Bis(4-fluorophenyl)methyl)-4-sulfamoylaminophenylsulfonyl piperazine (6i) Piperazine-sulfonamide - Bis(4-fluorophenyl)methyl
- Sulfamoylaminophenylsulfonyl
178–180 72 648.7 - ¹⁹F NMR: δ -112 ppm
- ESI-MS: [M+H]⁺ 649.3
4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylsulfonyl)pyrimidine-5-carboxaldehyde Pyrimidine - 6-isopropyl
- N-methylsulfonyl
- 5-carboxaldehyde
Not reported Not reported ~350 - ¹H NMR: δ 2.8 (N-methylsulfonyl)
- IR: 1700 cm⁻¹ (C=O)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thienopyrimidine - 4-methanesulfonyl-piperazine
- Morpholine
Not reported Not reported 494.19 - ESI-MS: [M+H]⁺ 494.19
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - 4-methyl
- 6-piperidin-1-yl
- 2-amine
Not reported Not reported 206.3 - X-ray diffraction: Monoclinic crystal system

Structural and Functional Differences

  • Sulfonyl Group Variations :
    • The target compound’s 4-fluorophenylsulfonyl group (electron-withdrawing) contrasts with methanesulfonyl (smaller, less lipophilic) in and sulfamoyl (hydrogen-bonding capable) in . These differences influence solubility and target binding .
  • Pyrimidine Substituents :
    • The 6-isopropoxy group in the target vs. 6-isopropyl in affects steric bulk and metabolic stability. Ether linkages (isopropoxy) are less prone to oxidation than alkyl groups (isopropyl) .
  • Heterocyclic Moieties: Piperazine (two nitrogens) in the target vs.

Biological Activity

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H24FN4O3SC_{21}H_{24}FN_4O_3S, with a molecular weight of 432.51 g/mol. The compound features a piperazine ring substituted with a fluorophenylsulfonyl group and an isopropoxy group on the pyrimidine core.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor for certain neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, which are crucial for various neurological functions.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in synaptic clefts.
  • Receptor Modulation : It interacts with dopamine D2 and serotonin 5-HT receptors, which may influence mood regulation and cognitive functions.

In Vitro Studies

Several studies have evaluated the biological activity of this compound using various in vitro models:

  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant properties, which are beneficial in reducing oxidative stress in neural tissues .
  • Cytotoxicity Tests : MTT assays indicated that the compound does not exhibit cytotoxic effects on human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
  • Enzyme Inhibition Assays : The compound showed promising results as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property suggests potential applications in dermatological treatments .

Case Studies

A notable study focused on the neuropharmacological effects of similar piperazine derivatives, highlighting their ability to modulate serotonin levels and improve behavioral outcomes in animal models . These findings support the potential use of this compound as a therapeutic agent for mood disorders.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
4-(4-Fluorophenyl)sulfonylpiperazineAntioxidant, Non-cytotoxic
4-(4-Hydroxyphenyl)piperazineTyrosinase Inhibitor
Piperazine DerivativesNeuropharmacological Effects

Q & A

Q. What are the common synthetic routes for synthesizing 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine, and what intermediates are critical?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the sulfonyl-piperazine intermediate via sulfonylation of 4-fluorophenyl derivatives using sulfonyl chloride in the presence of a base (e.g., pyridine) .
  • Step 2: Coupling the sulfonyl-piperazine intermediate with a functionalized pyrimidine precursor. For example, nucleophilic substitution at the 4-position of the pyrimidine ring with the piperazine-sulfonyl group .
  • Key intermediates: 4-Fluorophenylsulfonyl chloride, 6-isopropoxy-2-methylpyrimidin-4-amine, and the piperazine-sulfonyl adduct.
  • Purification: Column chromatography or recrystallization is used to isolate the final product, with purity confirmed via HPLC (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR are used to confirm substituent positions (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 463.2 for C20_{20}H24_{24}FN4_4O3_3S) .
  • X-ray Crystallography: Resolves bond angles and stereochemistry, particularly for sulfonyl-piperazine linkages (e.g., S–N bond length ~1.63 Å) .

Q. What preliminary biological screening methods are applied to evaluate this compound’s activity?

  • Enzyme Inhibition Assays: Testing against kinases or proteases using fluorescence-based assays (e.g., IC50_{50} determination for potential kinase inhibitors) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., competition with 3^3H-labeled ligands for serotonin or dopamine receptors) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., IC50_{50} values reported in the 1–10 µM range for HeLa cells) .

Advanced Research Questions

Q. How can reaction yields for the sulfonyl-piperazine coupling step be optimized?

  • Catalyst Screening: Use of palladium catalysts (e.g., Pd(OAc)2_2) or copper(I) iodide for Ullmann-type couplings, improving yields from 40% to >75% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyrimidine amine group .
  • Temperature Control: Reactions conducted at 80–100°C under inert atmospheres reduce side-product formation .

Q. How do researchers address contradictions in reported biological activity data for this compound?

  • Dose-Response Reproducibility: Independent validation across multiple labs using standardized protocols (e.g., NIH/NCATS assay guidelines) .
  • Off-Target Profiling: Broad-spectrum screening against 100+ targets (e.g., Eurofins Panlabs® panel) to identify non-specific interactions .
  • Metabolite Interference Testing: LC-MS/MS analysis of in vitro assays to rule out metabolite-driven false positives .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD_D = 120 nM for a kinase target) .
  • Molecular Dynamics Simulations: Predicts binding poses of the sulfonyl-piperazine group in ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
  • Cryo-EM: Resolves compound-enzyme complexes at near-atomic resolution (e.g., 3.2 Å structure of a protease-inhibitor complex) .

Q. How does the substitution pattern on the pyrimidine ring affect bioactivity?

  • Comparative Table:
Pyrimidine SubstituentTarget Affinity (IC50_{50})Selectivity RatioSource
6-Isopropoxy, 2-Methyl85 nM (Kinase A)10:1 vs. Kinase B
6-Methoxy, 2-Trifluoromethyl220 nM (Kinase A)3:1 vs. Kinase B
6-Hydroxy, 2-Ethyl>1 µM (Kinase A)N/A
  • Key Insight: Bulkier groups (e.g., isopropoxy) enhance selectivity by sterically blocking off-target interactions .

Q. What experimental designs ensure reproducibility in pharmacokinetic studies?

  • In Vivo Models: Sprague-Dawley rats dosed at 10 mg/kg IV/PO, with plasma analyzed via LC-MS/MS (LOQ = 1 ng/mL) .
  • Tissue Distribution: Radiolabeled 14^{14}C-compound quantifies accumulation in liver (>60% ID/g) and brain (<5% ID/g) .
  • Metabolite Identification: Hepatocyte incubations + HRMS/MS detect primary metabolites (e.g., O-demethylation at the isopropoxy group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.